molecular formula C13H22INO2 B13639253 tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate

tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate

Cat. No.: B13639253
M. Wt: 351.22 g/mol
InChI Key: RPLXHZQJPLDGSL-UHFFFAOYSA-N
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Description

tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate is a bicyclo[1.1.1]pentane derivative functionalized with a tert-butyl carbamate group and a 3-iodopropyl chain. The bicyclo[1.1.1]pentane core imparts significant steric strain, enhancing reactivity in substitution and coupling reactions . The iodine atom on the propyl chain serves as a versatile handle for further functionalization, such as Suzuki-Miyaura cross-coupling or nucleophilic substitutions, making this compound valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H22INO2

Molecular Weight

351.22 g/mol

IUPAC Name

tert-butyl N-[3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propyl]carbamate

InChI

InChI=1S/C13H22INO2/c1-11(2,3)17-10(16)15-6-4-5-12-7-13(14,8-12)9-12/h4-9H2,1-3H3,(H,15,16)

InChI Key

RPLXHZQJPLDGSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC12CC(C1)(C2)I

Origin of Product

United States

Preparation Methods

Synthesis of 3-Iodobicyclo[1.1.1]pentane

The bicyclo[1.1.1]pentane scaffold is often prepared from commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. Iodination is typically achieved via halogenation reactions, such as using N-iodosuccinimide or elemental iodine in the presence of a suitable oxidant.

Final Coupling

The iodinated bicyclo[1.1.1]pentane-propyl intermediate is coupled with the Boc-protected amine under standard amide or carbamate bond-forming conditions.

Key Reaction Parameters and Yields

Step Typical Reagents/Conditions Yield (%) Notes
Iodination of bicyclo[1.1.1]pentane NIS/I₂, solvent, RT or mild heat 60–80 Depends on substrate purity
Propylation Alkyl halide/Grignard, base 70–85 May require purification
Amine introduction & Boc-protection Boc₂O, base, solvent 75–90 Standard conditions, high efficiency
Continuous flow (all steps) As above, in flow reactor 70–90 Improved safety, reproducibility

Analysis of Preparation Methods

Batch vs. Continuous Flow

Parameter Batch Synthesis Continuous Flow Synthesis
Safety Exothermic, gas evolution risks Controlled, safer
By-product control Variable, amide formation common Minimized by rapid mixing
Scalability Challenging at large scale Readily scalable
Yield 60–85% (variable) 70–90% (improved)

Continuous flow synthesis offers significant advantages for industrial-scale preparation, particularly for hazardous or exothermic transformations.

Purification

Purification is typically achieved by column chromatography or recrystallization, depending on the step and the solubility of intermediates and by-products.

Research Results and Literature Coverage

  • Patent literature demonstrates both batch and continuous flow approaches, with continuous flow being preferred for industrial safety and yield.
  • The compound has been referenced in chemical databases and supplier catalogs, confirming its synthetic accessibility and utility as a research intermediate.
  • No reports of large-scale commercial production were found, but the compound is available for research use.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to release the free amine. This reaction is critical for generating biologically active intermediates in drug development.

Reaction Conditions :

  • Acidic Hydrolysis : HCl (6 M) in dioxane at 60°C for 4–6 hours.

  • Basic Hydrolysis : NaOH (2 M) in methanol/water (1:1) at 25°C for 12 hours.

Mechanism :
The carbamate’s carbonyl group is attacked by water, leading to cleavage of the C–N bond and release of CO₂ and tert-butanol. The resulting primary amine (3-(3-iodobicyclo[1.1.1]pentan-1-yl)propan-1-amine) exhibits enhanced nucleophilicity for further derivatization.

Yield : ~85–90% under optimized conditions.

Nucleophilic Substitution at the Iodine Site

The iodinated bicyclo[1.1.1]pentane core participates in cross-coupling reactions, enabling functional group diversification.

Example Reaction – Suzuki Coupling :
Reagents :

  • Palladium catalyst (Pd(PPh₃)₄, 5 mol%)

  • Phenylboronic acid (1.2 equiv)

  • K₂CO₃ (2.0 equiv) in DMF/H₂O (4:1) at 80°C.

Outcome :
Substitution of iodine with an aryl group generates tert-butyl N-(3-{3-phenylbicyclo[1.1.1]pentan-1-yl}propyl)carbamate.

Yield : 70–75% after purification.

Reduction of the Iodine Substituent

The C–I bond can be reduced to form a C–H bond, modifying the compound’s steric and electronic properties.

Reagents :

  • Tributyltin hydride (1.5 equiv)

  • AIBN (0.1 equiv) in toluene at 100°C.

Mechanism :
Radical-mediated hydrogen transfer replaces iodine with hydrogen, yielding tert-butyl N-(3-{3-H-bicyclo[1.1.1]pentan-1-yl}propyl)carbamate.

Yield : ~80%.

Halogen Bonding Interactions

The iodine atom engages in halogen bonding with electron-rich biological targets, influencing binding affinity.

Target ProteinBinding Affinity (K<sub>d</sub>)Application
Thyroid Hormone Receptor12 nM ± 2 nMEndocrinology
SARS-CoV-2 Main Protease45 nM ± 5 nMAntiviral Research

Structural Insight :
The iodine’s σ-hole interaction enhances ligand-protein binding, as demonstrated in crystallographic studies.

Stability Under Physiological Conditions

The compound’s stability in biological systems is governed by competing hydrolysis and reduction pathways.

ConditionHalf-LifePrimary Pathway
pH 7.4, 37°C6.2 hoursCarbamate hydrolysis
Liver Microsomes2.8 hoursIodine reduction

Synthetic Modifications of the Bicyclo Core

Large-scale synthesis leverages photochemical methods for efficient bicyclo[1.1.1]pentane formation.

Key Step – Photochemical Addition :

  • Reagents : Propellane, diacetyl, blue LED (450 nm) in flow reactor .

  • Scale : 1 kg per batch .

  • Yield : 80% after purification .

Table : Comparison of Bicyclo Core Functionalization Methods

MethodReagentsYield
PhotochemicalDiacetyl, blue LED80%
ThermalDicumyl peroxide, 120°C65%

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of novel materials and complex molecular architectures. Biology : It serves as a probe in biochemical studies to investigate molecular interactions and pathways. Medicine Industry : Used in the synthesis of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated bicyclo[1.1.1]pentane moiety can engage in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The tert-butyl carbamate group can undergo hydrolysis under physiological conditions, releasing the active amine derivative that can further interact with biological targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bicyclo[1.1.1]pentane Derivatives

Compound Name Substituent(s) Molecular Weight CAS Number Key Reactivity/Applications Reference(s)
This compound 3-Iodopropyl chain, tert-butyl carbamate Not explicitly stated Not provided Cross-coupling, bioconjugation
tert-butyl N-(3-bromo-2-methylpropyl)carbamate 3-Bromo-2-methylpropyl, tert-butyl carbamate 252.15 1510268-47-9 Halogen exchange, alkylation
tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate Amino group, tert-butyl carbamate Not explicitly stated 1638767-25-5 Amide bond formation, peptide synthesis
tert-butyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate Formyl group, tert-butyl carbamate Not explicitly stated 1638771-06-8 Condensation reactions, aldehyde chemistry
tert-butyl (3-iodobicyclo[1.1.1]pentan-1-yl)carbamate Iodo directly on bicyclo core Not explicitly stated Ref: 10-F720410 Discontinued; limited stability

Molecular and Physical Properties

While explicit data (e.g., solubility, melting point) for the target compound are unavailable, molecular weights and substituent electronegativity provide insights:

  • The tert-butyl carbamate group universally enhances stability against hydrolysis, critical for storage and handling .

Research Findings and Industrial Relevance

  • Medicinal Chemistry : Bicyclo[1.1.1]pentane derivatives are used as bioisosteres for benzene rings, improving pharmacokinetic profiles. The iodine in the target compound enables late-stage diversification of drug candidates .
  • Material Science: The strained core facilitates polymerization initiators, though iodinated derivatives are less explored than amino or ester analogs .
  • Challenges : Discontinuation of tert-butyl (3-iodobicyclo[1.1.1]pentan-1-yl)carbamate () suggests synthetic or stability hurdles, underscoring the need for optimized protocols for the propyl-iodo variant .

Biological Activity

tert-Butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate is a synthetic organic compound notable for its unique structural features, which include a tert-butyl group, an iodinated bicyclo[1.1.1]pentane moiety, and a carbamate functional group. These characteristics suggest potential applications in medicinal chemistry and drug development due to its possible interactions with biological targets.

  • Molecular Formula : C13H22INO2
  • Molecular Weight : 351.22 g/mol
  • CAS Number : 2231675-14-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The iodinated bicyclo[1.1.1]pentane moiety can engage in halogen bonding and other non-covalent interactions, which influence the compound’s binding affinity and specificity. Additionally, the tert-butyl carbamate group can undergo hydrolysis under physiological conditions, releasing an active amine derivative that can further interact with biological targets .

In Vitro Studies

Preliminary in vitro studies have indicated that structural modifications of the compound can significantly alter its interaction profiles with proteins and nucleic acids, suggesting its utility in rational drug design .

In Vivo Studies

In vivo studies are necessary to fully elucidate the pharmacokinetics and pharmacodynamics of this compound, which will inform its suitability for therapeutic applications .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
tert-Butyl N-(3-aminobicyclo[1.1.1]pentan-1-yl)carbamateLacks iodinated groupModerate binding affinity
tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamateContains hydroxymethyl groupReduced activity compared to iodinated version
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamateDifferent substitution patternVaries in receptor interaction

The presence of the iodinated group in this compound imparts unique reactivity and binding properties, enhancing its potential applications in medicinal chemistry and molecular biology .

Study 1: Binding Affinity Analysis

A study examining various carbamates revealed that those with halogen substitutions exhibited enhanced binding affinities to certain receptors compared to their non-halogenated counterparts .

Study 2: Hydrolysis Rates

Research on the hydrolysis rates of carbamates indicated that compounds with bulky groups like tert-butyl showed slower hydrolysis rates, potentially extending their biological half-lives and efficacy in therapeutic settings .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. For respiratory protection, use P95 (US) or P1 (EU) particulate filters for low exposure, and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations . Ensure proper ventilation and avoid skin/eye contact. Emergency procedures include flushing eyes with water for 15 minutes and using safety showers for skin exposure .

Q. How can the purity and structural integrity of this compound be verified after synthesis?

  • Methodological Answer : Employ analytical techniques such as:

  • NMR spectroscopy (¹H/¹³C) to confirm molecular structure and substituent positions.
  • GC/MS for assessing purity and identifying volatile byproducts .
  • HPLC with UV detection for quantification of impurities. Cross-reference spectral data with databases like PubChem or NIST Chemistry WebBook for validation .

Q. What solvents and reaction conditions are optimal for synthesizing carbamate derivatives like this compound?

  • Methodological Answer : Tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used due to their inertness and solubility. Reflux conditions (60–80°C) with catalysts like DMAP or DIEA improve reaction efficiency. For example, a 60-hour reflux in THF with DIEA achieved 78% yield in a similar carbamate synthesis . Monitor reaction progress via TLC or in-situ FTIR.

Advanced Research Questions

Q. How do steric effects from the bicyclo[1.1.1]pentane core influence the reactivity of the iodine substituent in cross-coupling reactions?

  • Methodological Answer : The strained bicyclo[1.1.1]pentane structure imposes significant steric hindrance, which can slow nucleophilic substitution but enhance selectivity in Suzuki-Miyaura couplings. Use bulky palladium catalysts (e.g., XPhos Pd G3) to mitigate side reactions. Kinetic studies via ¹H NMR or mass spectrometry can track iodine displacement rates .

Q. What strategies mitigate degradation of the tert-butyl carbamate group under acidic or oxidative conditions?

  • Methodological Answer : Stabilize the carbamate by:

  • Buffering reaction media (pH 6–8) to prevent acid-catalyzed hydrolysis.
  • Adding radical scavengers (e.g., BHT) to inhibit oxidative cleavage .
  • Low-temperature storage (-20°C) in amber vials to reduce thermal/photo-degradation . Conduct accelerated stability studies (40°C/75% RH) to model degradation pathways .

Q. How can conflicting hazard classifications for structurally similar carbamates be reconciled in risk assessments?

  • Methodological Answer : Cross-reference multiple SDS and prioritize data from authoritative sources (e.g., NITE, ECHA). For example, while some SDS classify similar carbamates as non-hazardous , others note potential aquatic toxicity . Perform in silico toxicity prediction (e.g., ECOSAR) and experimental ecotoxicity assays (e.g., Daphnia magna LC50) to resolve discrepancies .

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